![molecular formula C26H22OS B14592444 Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- CAS No. 61623-77-6](/img/structure/B14592444.png)
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a diphenyl(phenylthio)methyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with diphenyl(phenylthio)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a subsequent methylation reaction using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, followed by purification steps such as distillation and recrystallization to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- involves its interaction with molecular targets through its aromatic and functional groups. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-rich nature of the benzene ring and the presence of electron-donating and electron-withdrawing substituents. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-(phenylthio)-: Similar structure but lacks the diphenylmethyl group.
Benzene, 1-[diphenyl(phenylthio)methyl]-: Similar structure but lacks the methoxy group.
Benzene, 1-[diphenyl(phenylthio)methyl]-4-hydroxy-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is unique due to the presence of both the diphenyl(phenylthio)methyl and methoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61623-77-6 |
|---|---|
Molekularformel |
C26H22OS |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[diphenyl(phenylsulfanyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C26H22OS/c1-27-24-19-17-23(18-20-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)28-25-15-9-4-10-16-25/h2-20H,1H3 |
InChI-Schlüssel |
FDZTUXGURQBMSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
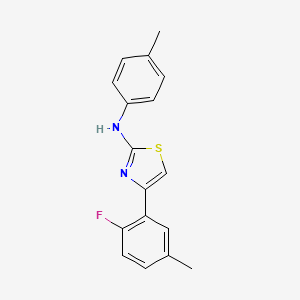
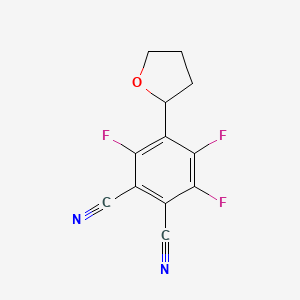
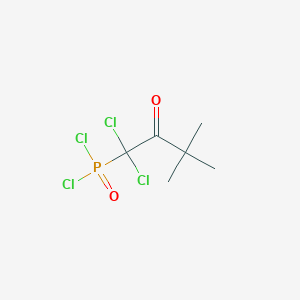
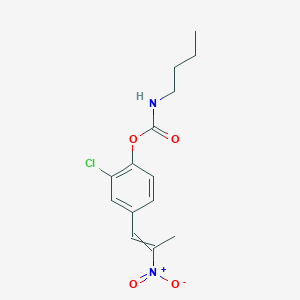
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
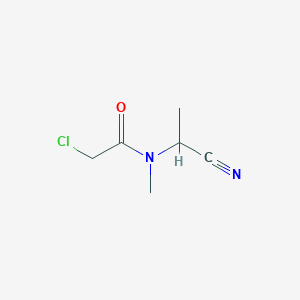
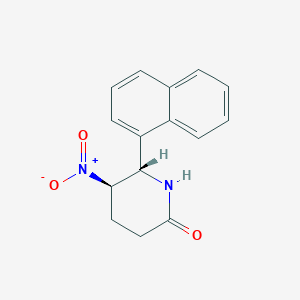
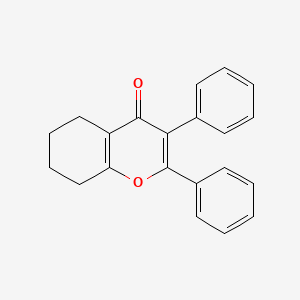
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
